molecular formula C18H18FN3O3S B2622443 N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 921156-53-8

N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2622443
CAS No.: 921156-53-8
M. Wt: 375.42
InChI Key: AFWOLJMMZOMIPA-UHFFFAOYSA-N
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Description

N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-sulfonamide hybrid compound characterized by a 4,5-dihydropyrazole core substituted with a 2-fluorophenyl group at position 5, an acetyl group at position 1, and a methanesulfonamide moiety attached to a phenyl ring at position 2. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition and antiviral activity .

Properties

IUPAC Name

N-[2-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-12(23)22-18(13-7-3-5-9-15(13)19)11-17(20-22)14-8-4-6-10-16(14)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWOLJMMZOMIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide generally involves multiple steps. The starting materials include 2-fluorobenzaldehyde and acetylhydrazine, which undergo a condensation reaction to form the pyrazole ring. This is followed by acetylation and subsequent reaction with a methanesulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature and solvent conditions.

  • Industrial Production Methods: Industrial production of this compound typically employs scalable methods, including optimized reaction conditions to maximize yield and purity. Common solvents like acetonitrile or dichloromethane are used, and the reactions are often carried out in a sequential manner to streamline the process. Purification methods such as recrystallization or chromatography are utilized to obtain the final product with high purity.

Chemical Reactions Analysis

Biological Activity

N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazole ring and a fluorophenyl group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with diketones or β-keto esters.
  • Introduction of the Fluorophenyl Group : Substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group.
  • Acetylation : The acetyl group is introduced using acetic anhydride or acetyl chloride.
  • Sulfonamide Formation : Final reaction with ethanesulfonyl chloride forms the sulfonamide.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts essential biological processes, which can lead to therapeutic effects such as antimicrobial and anti-inflammatory actions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising results against various bacterial strains, including Bacillus subtilis and E. coli. In vitro studies demonstrated that certain pyrazole derivatives achieved up to 98% inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .

Anti-inflammatory Effects

In studies evaluating anti-inflammatory activity, certain pyrazole derivatives displayed substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds were found to inhibit TNF-α by 61–85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Studies and Research Findings

A comprehensive review highlighted the diverse biological activities exhibited by pyrazole derivatives:

  • Cytotoxicity : Certain compounds demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effective cell viability reduction (e.g., IC50 = 39.70 µM against MCF7 cells) .
  • Enzyme Inhibition : Specific analogs have been shown to inhibit key metabolic enzymes related to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), with IC50 values in the nanomolar range .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant inhibition against Bacillus subtilis, E. coli, and MTB
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6
CytotoxicityIC50 = 39.70 µM against MCF7 cancer cells
Enzyme InhibitionPotent AChE inhibition (IC50 = 66.37 nM)

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (): Substituents: Benzoyl group at position 1, 2-ethoxyphenyl at position 3. Impact: The ethoxy group (electron-donating) may reduce binding affinity compared to fluorine (electron-withdrawing) due to altered electronic interactions with target proteins. Activity: Demonstrated strong binding to MPXV DPol and A42R proteins in molecular docking studies .
  • N-{3-[1-(methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (): Substituents: Methoxyacetyl at position 1, 3-nitrophenyl at position 4. Impact: The nitro group (strong electron-withdrawing) may enhance π-π stacking but reduce solubility. Methoxyacetyl could improve metabolic stability compared to acetyl. Activity: No direct biological data reported, but nitro-substituted analogs are often explored for antimicrobial activity .
  • N-(4-{1-[(3-chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide (): Substituents: Chlorophenylsulfonyl at position 1, ethanesulfonamide instead of methanesulfonamide. Ethanesulfonamide may alter hydrogen-bonding capacity compared to methanesulfonamide .

Modifications to the Sulfonamide Group

  • N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (): Substituents: Isobutyryl group at position 1, 2-methylphenyl at position 5. Impact: The isobutyryl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Methylphenyl substitution reduces steric strain compared to fluorophenyl .

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₉H₁₈FN₃O₃S) has a molecular weight of 403.43 g/mol.
  • Polar Surface Area (PSA) : Sulfonamide and acetyl groups contribute to a PSA of ~85 Ų, favoring membrane permeability but requiring active transport for cellular uptake .

Research Findings and Implications

  • Antiviral Potential: The target compound’s 2-fluorophenyl group may optimize binding to viral polymerases, as fluorinated analogs show improved affinity over ethoxy or nitro derivatives .
  • Metabolic Stability : Acetyl and methoxyacetyl groups () are less prone to hydrolysis than ester-containing analogs, suggesting favorable pharmacokinetics .
  • Synthetic Accessibility : The compound in is commercially available, indicating scalable synthesis routes, while nitro and chlorophenyl analogs () require specialized reagents .

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